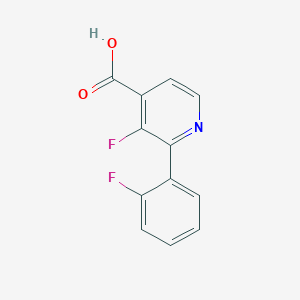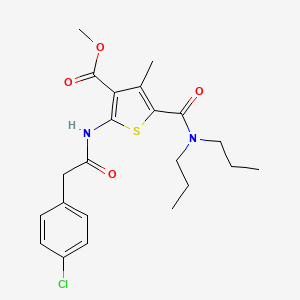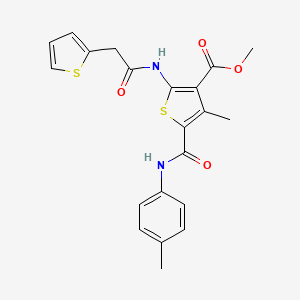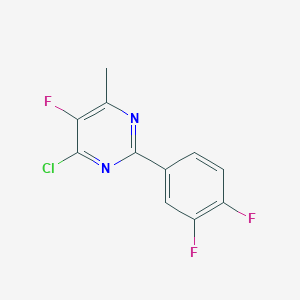
Antimony chloride fluoride (SbClF4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony chloride fluoride (SbClF4) is an inorganic compound that combines antimony, chlorine, and fluorine. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its reactivity and the ability to form complex structures.
準備方法
Synthetic Routes and Reaction Conditions: Antimony chloride fluoride can be synthesized through various methods. One common approach involves the reaction of antimony pentachloride (SbCl5) with antimony pentafluoride (SbF5) under controlled conditions. The reaction typically occurs at elevated temperatures and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods: In industrial settings, the production of antimony chloride fluoride may involve large-scale reactions using similar reagents. The process requires precise control of temperature, pressure, and reaction time to ensure the desired product’s purity and yield. Safety measures are crucial due to the hazardous nature of the chemicals used.
化学反応の分析
Types of Reactions: Antimony chloride fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both chlorine and fluorine atoms.
Common Reagents and Conditions:
Oxidation: Involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Often involves halogen exchange reactions with reagents like chlorine gas (Cl2) or fluorine gas (F2).
Major Products Formed: The reactions of antimony chloride fluoride can lead to the formation of various products, including antimony trichloride (SbCl3), antimony trifluoride (SbF3), and other complex halides depending on the reaction conditions and reagents used .
科学的研究の応用
Antimony chloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It plays a role in halogenation reactions and the formation of complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of specialty chemicals, flame retardants, and materials with unique properties
作用機序
The mechanism by which antimony chloride fluoride exerts its effects involves interactions with molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical transformations. Its reactivity with nucleophiles and electrophiles makes it a versatile reagent in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and reaction conditions .
類似化合物との比較
Antimony trifluoride (SbF3): Known for its use in fluorination reactions and as a catalyst in organic synthesis.
Antimony pentafluoride (SbF5): A strong Lewis acid used in superacid chemistry.
Antimony trichloride (SbCl3): Commonly used in the production of other antimony compounds and as a reagent in organic synthesis .
Uniqueness: Antimony chloride fluoride stands out due to its combination of chlorine and fluorine atoms, which imparts unique reactivity and properties. This dual halogenation allows for diverse chemical transformations and applications that are not possible with other antimony halides alone.
特性
CAS番号 |
15588-48-4 |
|---|---|
分子式 |
ClF4Sb |
分子量 |
233.21 g/mol |
IUPAC名 |
chloro(tetrafluoro)-λ5-stibane |
InChI |
InChI=1S/ClH.4FH.Sb/h5*1H;/q;;;;;+5/p-5 |
InChIキー |
KHQOINBDOYWDPE-UHFFFAOYSA-I |
正規SMILES |
F[Sb](F)(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)



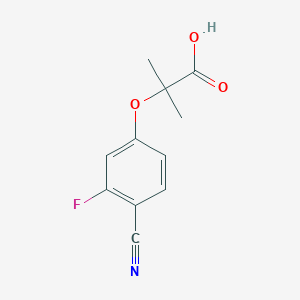
![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)
![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)
